N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide
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Description
N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a chemical compound with the CAS Number: 53115-17-6 . It has a molecular weight of 203.2 . The IUPAC name for this compound is N-methyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, related compounds have been synthesized from ethyl 2-methyl-4-oxo-3,4-dihydroquinazoline −5-carboxylate intermediate .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3O2/c1-11-10 (15)8-12-7-5-3-2-4-6 (7)9 (14)13-8/h2-5H,1H3, (H,11,15) (H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The melting point of this compound is between 192-194 degrees Celsius .Scientific Research Applications
Antimicrobial and Antitubercular Agents
N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide derivatives have shown promising activity as antimicrobial, antitubercular, and anti-HIV agents. For instance, specific derivatives of this compound displayed potent antibacterial activity against S. epidermidis, S. aureus, and B. subtilis, as well as significant antitubercular and anti-HIV activities (Sulthana et al., 2019).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel compounds. An example is the synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles, which could potentially be applied in combinatorial chemistry (Ivachtchenko et al., 2003).
Anticonvulsant Activity
Several studies have shown that derivatives of this compound exhibit anticonvulsant activities. These compounds were found effective in various tests, suggesting their potential as anticonvulsant agents (Deepakumari et al., 2016).
Cytotoxic Activity
This compound has been explored for its cytotoxic activities, particularly in relation to cancer research. Specific derivatives demonstrated significant cytotoxicity against certain cancer cell lines, indicating their potential as antitumor agents (Bu et al., 2001).
Role in Drug Synthesis
It plays a crucial role in the synthesis of various drugs, including those used for treating neuroendocrine tumors. For example, it has been involved in the development of nonpeptide sst2 agonists, offering new treatment options for certain tumors (Zhao et al., 2020).
Study of Chemical Reactions
This compound has been used to study various chemical reactions, such as the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, contributing to our understanding of organic chemistry and medicinal chemistry (Batalha et al., 2019).
Properties
IUPAC Name |
N-methyl-4-oxo-3H-quinazoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-10(15)8-12-7-5-3-2-4-6(7)9(14)13-8/h2-5H,1H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFBMWCRPXSDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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